

A Deep Dive into the Structural Elucidation of Fungal and Bacterial Allomelanin

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

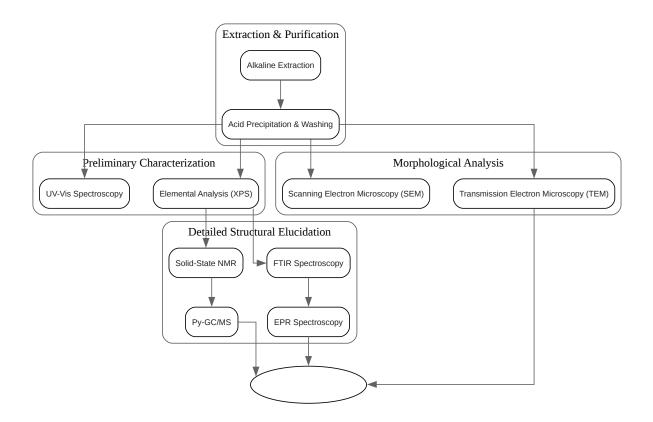
Allomelanins are a class of nitrogen-free, brown to black pigments found in fungi and bacteria, formed through the polymerization of phenolic compounds, most notably via the 1,8-dihydroxynaphthalene (DHN) pathway in fungi. Unlike eumelanin and pheomelanin, which are derived from tyrosine, allomelanins exhibit a distinct chemical signature. Their unique physicochemical properties, including high stability, UV-protection, and redox activity, have garnered significant interest for applications in biomedicine, materials science, and drug development. However, the inherent insolubility and structural heterogeneity of allomelanins present considerable challenges to their detailed structural characterization. This technical guide provides an in-depth overview of the methodologies employed for the structural elucidation of fungal and bacterial allomelanin, with a focus on experimental protocols and quantitative data analysis.

Biosynthesis of Fungal DHN-Allomelanin

The most well-characterized pathway for allomelanin synthesis in fungi is the DHN pathway. This pathway begins with the conversion of malonyl-CoA to 1,3,6,8-tetrahydoxynaphthalene (1,3,6,8-THN) by a polyketide synthase (PKS). A series of enzymatic reduction and dehydration steps follow, leading to the formation of vermelone, which is then oxidized to 1,8-DHN. Finally, laccases and phenol oxidases catalyze the polymerization of 1,8-DHN into the final allomelanin polymer.[1][2][3][4]







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